molecular formula C13H20N4O4 B12787794 1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine CAS No. 38975-41-6

1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine

Cat. No.: B12787794
CAS No.: 38975-41-6
M. Wt: 296.32 g/mol
InChI Key: XMTDKFOBRLKELE-UHFFFAOYSA-N
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Description

1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine is a chemical compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by the presence of a hexyl chain with two hydroxyl groups at positions 5 and 6, and a xanthine core with methyl groups at positions 3 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,7-dimethylxanthine and a hexyl chain precursor.

    Hydroxylation: The hexyl chain is hydroxylated at positions 5 and 6 using suitable reagents and conditions. This step may involve the use of oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Coupling Reaction: The hydroxylated hexyl chain is then coupled with the 3,7-dimethylxanthine core through a series of chemical reactions, such as esterification or amidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, improving efficiency and scalability.

    Catalysts: The use of catalysts can enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming a saturated hexyl chain.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using reagents like thionyl chloride or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of a saturated hexyl chain.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including its role as a stimulant and its impact on various physiological functions.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine involves its interaction with molecular targets and pathways in the body:

    Molecular Targets: The compound may interact with adenosine receptors, phosphodiesterases, and other enzymes involved in cellular signaling.

    Pathways: It can modulate cyclic AMP (cAMP) levels, leading to changes in cellular activity and physiological responses.

Comparison with Similar Compounds

1-(5,6-Dihydroxyhexyl)-3,7-dimethylxanthine can be compared with other similar compounds, such as:

    Caffeine: Another xanthine derivative with stimulant effects, but with different substitution patterns on the xanthine core.

    Theophylline: A xanthine derivative used as a bronchodilator, with a different substitution pattern and pharmacological profile.

    Theobromine: A xanthine derivative found in cocoa, with mild stimulant effects and a different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other xanthine derivatives.

Properties

CAS No.

38975-41-6

Molecular Formula

C13H20N4O4

Molecular Weight

296.32 g/mol

IUPAC Name

1-(5,6-dihydroxyhexyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H20N4O4/c1-15-8-14-11-10(15)12(20)17(13(21)16(11)2)6-4-3-5-9(19)7-18/h8-9,18-19H,3-7H2,1-2H3

InChI Key

XMTDKFOBRLKELE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(CO)O

Origin of Product

United States

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